molecular formula C11H10O4 B5624187 7-methoxy-1-benzofuran-3-yl acetate

7-methoxy-1-benzofuran-3-yl acetate

Cat. No.: B5624187
M. Wt: 206.19 g/mol
InChI Key: MBHSRSCNOOHRLB-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-3-yl acetate is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-3-yl acetate typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been employed to produce complex benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofurans .

Scientific Research Applications

Biological Properties

Benzofuran derivatives, including 7-methoxy-1-benzofuran-3-yl acetate, have been noted for their significant biological activities:

  • Antitumor Activity : Research indicates that benzofuran compounds can induce cell death in various cancer cell lines. For instance, a derivative known as Benfur demonstrated potent antitumor effects by inducing apoptosis in Jurkat T-cells, particularly through G2/M phase arrest of the cell cycle. The compound's efficacy was linked to its interaction with the p53 pathway, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : The benzofuran scaffold has been associated with antimicrobial activity. Various studies have reported that modifications to the benzofuran structure can enhance its activity against different bacterial strains, making it a candidate for developing new antibiotics .
  • Kinase Inhibition : Compounds derived from benzofurans have shown promise as inhibitors of specific kinases, such as Glycogen Synthase Kinase 3β (GSK-3β). This suggests potential applications in treating diseases where kinase dysregulation is implicated, such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzofuran derivatives, indicating their potential in managing inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical pathways:

  • Enynyl Acetate Reactions : One method involves using enynyl acetates to produce benzofuran derivatives via intramolecular addition reactions. This approach allows for the introduction of various functional groups that can modulate biological activity .
  • Total Synthesis of Natural Products : The total synthesis of natural products containing benzofuran rings has been explored extensively. These synthetic routes often involve multiple steps and can yield compounds with significant biological activity .

Case Study 1: Antitumor Activity

A study investigated the effects of a novel benzofuran lignan derivative on Jurkat T-cells. The compound induced apoptosis through G2/M phase arrest, demonstrating a significant reduction in cell viability (60–80%) at specific concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

Another research effort focused on optimizing benzofuran derivatives as GSK-3β inhibitors. The study revealed that modifications at specific positions on the benzofuran ring could enhance potency and selectivity against this kinase, making these compounds valuable for further drug development targeting cancer and metabolic disorders .

Data Summary

Property Description Reference
Antitumor ActivityInduces apoptosis in cancer cells; effective against Jurkat T-cells. ,
Antimicrobial ActivityExhibits activity against various bacterial strains; potential antibiotic use. ,
Kinase InhibitionInhibits GSK-3β; implications for cancer therapy and metabolic disorders. ,
Anti-inflammatoryPotential use in treating inflammatory diseases. ,

Mechanism of Action

The mechanism of action of 7-methoxy-1-benzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1-benzofuran-3-yl acetate is unique due to the presence of both methoxy and acetate groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(12)15-10-6-14-11-8(10)4-3-5-9(11)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHSRSCNOOHRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=C1C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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